

Synthesis of Isotopically Labeled D-Ribulose: Application Notes and Protocols

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Compound of Interest

Compound Name: *D-Ribulose*

Cat. No.: *B7809820*

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Introduction

Isotopically labeled compounds are indispensable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. **D-Ribulose**, a key ketopentose sugar, is a central intermediate in the pentose phosphate pathway (PPP) and the Calvin cycle. The use of isotopically labeled **D-Ribulose**, such as with ^{13}C , ^{14}C , or ^2H , allows researchers to trace the fate of carbon and hydrogen atoms through these critical metabolic routes. These studies are vital for understanding normal physiology, the metabolic dysregulation in diseases such as cancer and diabetes, and for the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis of isotopically labeled **D-Ribulose**. The primary method described is a robust chemo-enzymatic synthesis of isotopically labeled **D-Ribulose**-1,5-bisphosphate, followed by an enzymatic dephosphorylation to yield the desired **D-Ribulose**.

Applications of Isotopically Labeled D-Ribulose

- **Metabolic Flux Analysis:** Tracing the incorporation of isotopic labels from **D-Ribulose** into downstream metabolites of the pentose phosphate pathway and glycolysis provides quantitative data on the relative activities of these pathways.^{[1][2]}

- **Elucidating the Calvin Cycle:** In photosynthetic organisms, labeled **D-Ribulose** is used to study the kinetics and regulation of carbon fixation by RuBisCO and the subsequent regeneration of Ribulose-1,5-bisphosphate.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Drug Discovery and Development:** Understanding how drug candidates affect central carbon metabolism is crucial. Isotopically labeled **D-Ribulose** can be used in cellular models to assess the on-target and off-target effects of novel therapeutics on the pentose phosphate pathway.
- **Neuroscience Research:** The pentose phosphate pathway is critical in neurons for producing NADPH to combat oxidative stress and for synthesizing nucleotide precursors. Labeled **D-Ribulose** can be used to study neuronal metabolism in normal and pathological states.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of Isotopically Labeled **D-Ribulose**-1,5-bisphosphate

Isotopic Label	Starting Material	Method	Product	Yield	Purity	Isotopic Enrichment	Reference
¹⁴ C	Uniformly labeled D-[¹⁴ C]glucose	Enzymatic Cascade	D-[¹⁴ C]Ribulose-1,5-bisphosphate (dibarium salt)	58%	~90%	Up to 7 mCi/mmol	
¹³ C	[1- ¹³ C]Glucose	Chemo-enzymatic	[¹³ C]D-Ribose (precursor)	Acceptable yields	High	>98%	
² H	Deuterated precursors	Chemo-enzymatic	[² H]D-Ribose (precursor)	Acceptable yields	High	High	

Note: Data for ¹³C and ²H labeled **D-Ribulose** are extrapolated from methods for synthesizing its precursor, D-Ribose, which can be adapted.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Uniformly Labeled D-[¹⁴C]Ribulose-1,5-bisphosphate

This protocol is adapted from the procedure described by Kuehn and Hsu (1978) for the preparative-scale synthesis of D-[¹⁴C]Ribulose-1,5-bisphosphate from D-[¹⁴C]glucose.

Materials:

- Uniformly labeled D-[¹⁴C]glucose
- ATP (disodium salt)

- NADP⁺
- Hexokinase (EC 2.7.1.1)
- Glucose-6-phosphate dehydrogenase (EC 1.1.1.49)
- 6-Phosphogluconate dehydrogenase (EC 1.1.1.44)
- Ribose-5-phosphate isomerase (EC 5.3.1.6)
- Phosphoribulokinase (EC 2.7.1.19)
- Tris-HCl buffer (1 M, pH 7.6)
- MgCl₂ (1 M)
- Dithiothreitol (DTT)
- Barium acetate
- Ethanol

Procedure:

- Reaction Mixture Preparation: In a suitable reaction vessel, combine the following reagents in the specified order to a final volume of 100 ml:
 - 50 ml of 0.1 M Tris-HCl, pH 7.6
 - 10 ml of 1 M MgCl₂
 - 1 ml of 0.1 M DTT
 - Uniformly labeled D-[¹⁴C]glucose (to a final concentration of 10 mM)
 - ATP (to a final concentration of 20 mM)
 - NADP⁺ (to a final concentration of 1 mM)

- Enzyme Addition: Add the following enzymes to the reaction mixture:
 - Hexokinase (200 units)
 - Glucose-6-phosphate dehydrogenase (400 units)
 - 6-Phosphogluconate dehydrogenase (300 units)
 - Ribose-5-phosphate isomerase (500 units)
 - Phosphoribulokinase (150 units)
- Incubation: Incubate the reaction mixture at 37°C. Monitor the reaction progress by measuring the formation of NADPH (increase in absorbance at 340 nm) and the consumption of ATP (e.g., by HPLC). The reaction is typically complete within 4-6 hours.
- Termination of Reaction: Terminate the reaction by heating the mixture to 100°C for 2 minutes. Cool the mixture on ice and centrifuge to remove precipitated protein.
- Purification of D-[¹⁴C]Ribulose-1,5-bisphosphate:
 - To the supernatant, add an equal volume of cold ethanol to precipitate the barium salt of the sugar bisphosphate.
 - Allow the precipitation to proceed overnight at 4°C.
 - Collect the precipitate by centrifugation.
 - Wash the pellet sequentially with cold 50% ethanol, absolute ethanol, and finally diethyl ether.
 - Dry the final product, the dibarium salt of D-[¹⁴C]Ribulose-1,5-bisphosphate, under vacuum.

Protocol 2: Enzymatic Dephosphorylation of Isotopically Labeled D-Ribulose-1,5-bisphosphate

This is a general protocol that can be adapted for the dephosphorylation of the synthesized isotopically labeled **D-Ribulose**-1,5-bisphosphate using alkaline phosphatase.

Materials:

- Isotopically labeled **D-Ribulose**-1,5-bisphosphate (from Protocol 1)
- Alkaline Phosphatase (e.g., Calf Intestinal Alkaline Phosphatase, CIAP)
- Alkaline Phosphatase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 9.0)
- Ion-exchange resin (e.g., Dowex 50W-X8, H⁺ form)
- Ethanol

Procedure:

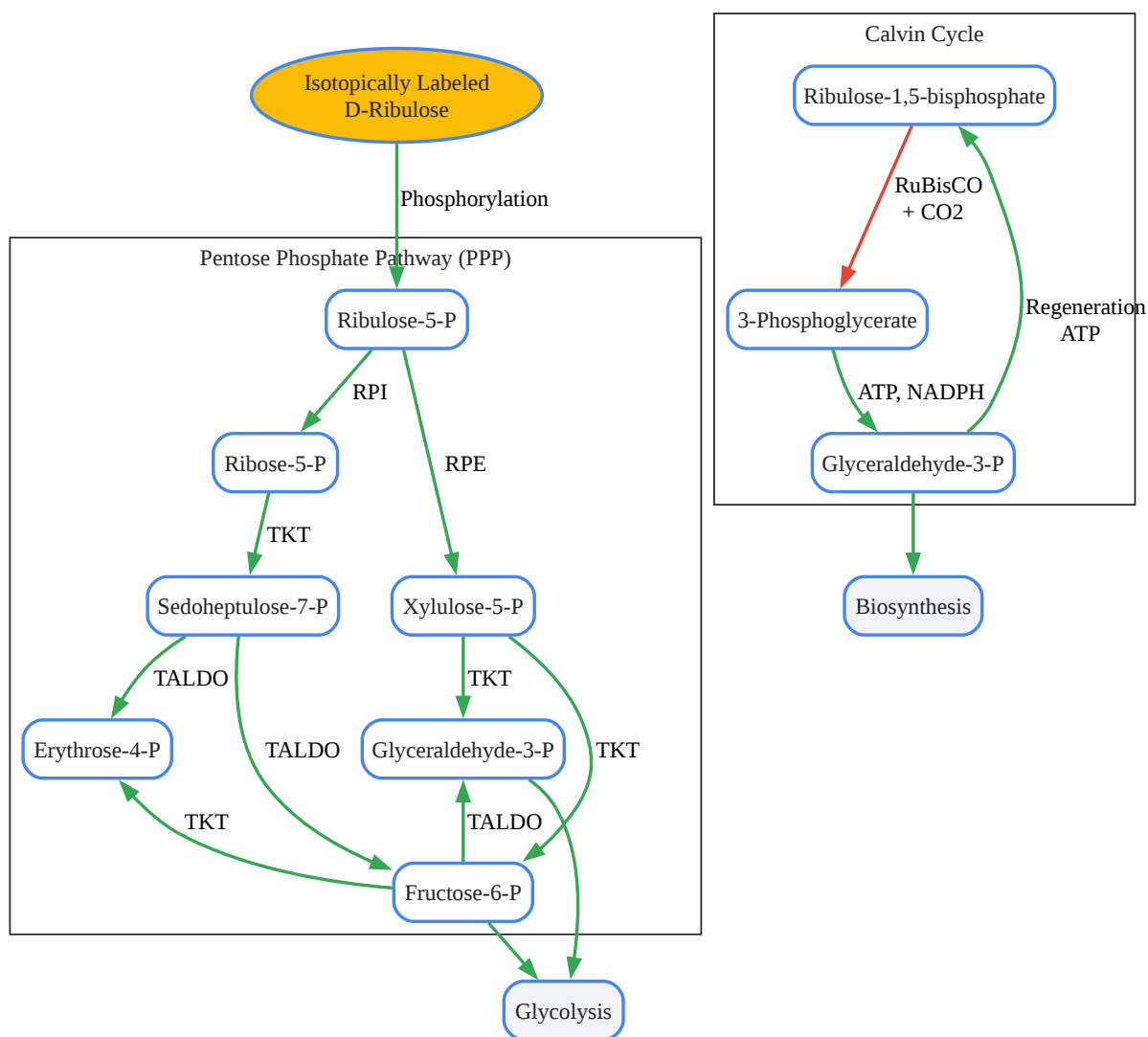
- Dissolution of Substrate: Dissolve the isotopically labeled **D-Ribulose**-1,5-bisphosphate in the alkaline phosphatase buffer to a final concentration of approximately 10-20 mM.
- Enzymatic Dephosphorylation:
 - Add alkaline phosphatase to the solution (approximately 10-20 units per μmol of substrate).
 - Incubate the reaction mixture at 37°C for 2-4 hours.
 - Monitor the release of inorganic phosphate to determine the reaction progress.
- Enzyme Inactivation: Terminate the reaction by heating the mixture to 90°C for 5 minutes.
- Purification of Isotopically Labeled **D-Ribulose**:
 - Cool the reaction mixture and apply it to a column of Dowex 50W-X8 (H⁺ form) to remove the cations and the enzyme.
 - Elute the **D-Ribulose** with deionized water.
 - Lyophilize the eluate to obtain the purified isotopically labeled **D-Ribulose**.

Mandatory Visualization



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Caption: Chemo-enzymatic synthesis workflow for isotopically labeled **D-Ribulose**.



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Caption: Metabolic fate of isotopically labeled **D-Ribulose** in central carbon metabolism.

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